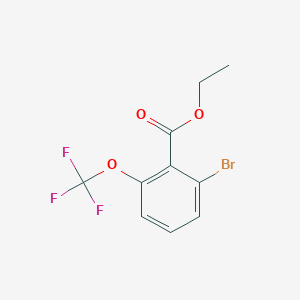
Ethyl 2-bromo-6-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethyl ester group attached to a benzoate ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-(trifluoromethoxy)benzoate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of ethyl 2-amino-6-(trifluoromethoxy)benzoate or ethyl 2-thio-6-(trifluoromethoxy)benzoate.
Reduction: Formation of 2-bromo-6-(trifluoromethoxy)benzoic acid.
Oxidation: Formation of 2-bromo-6-(trifluoromethoxy)benzoquinone.
Scientific Research Applications
Ethyl 2-bromo-6-(trifluoromethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate signaling pathways by forming covalent or non-covalent interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-(trifluoromethoxy)benzoate
- Ethyl 2-chloro-6-(trifluoromethoxy)benzoate
- Ethyl 2-bromo-6-(trifluoromethyl)benzoate
Uniqueness
Ethyl 2-bromo-6-(trifluoromethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzoate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8BrF3O3 |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
ethyl 2-bromo-6-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)8-6(11)4-3-5-7(8)17-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
VJDXXYSKCYARTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















